![molecular formula C13H8F3NO2S B3054645 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 61405-53-6](/img/structure/B3054645.png)
1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C13H8F3NO2 . It has a molecular weight of 267.21 . The compound is available from various suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Applications De Recherche Scientifique
Synthesis and Aromatic Substitution
1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene can be utilized in the synthesis and nucleophilic aromatic substitution reactions. For example, similar compounds have been synthesized through various methods and subjected to nucleophilic aromatic substitution with different nucleophiles, leading to novel benzenes with specific substitution patterns (Ajenjo et al., 2016).Antibacterial Activity Research
Research has explored the antibacterial activity of similar compounds. The introduction of a nitro group in the benzene nucleus linked to heterocyclic nitrogen has been studied, indicating enhanced bacteriostatic activity against certain bacteria (Alberti et al., 1977).Asymmetric Oxidation in Organic Synthesis
Compounds containing 2-nitro-4-(trifluoromethyl)benzene, which are structurally similar, have been used in asymmetric oxidation reactions, demonstrating their potential in organic synthesis and the production of enantiomerically enriched sulfoxides (Rodygin et al., 2011).Crystal Structure and Co-crystal Formation
Isomers of similar compounds have been analyzed for their crystal structures with the aim of forming cocrystals. Such research can provide insights into the molecular packing and intermolecular interactions in solid-state chemistry (Lynch & Mcclenaghan, 2003).Polyimide Synthesis and Material Properties
Thiophenyl-substituted benzidines, synthesized from compounds like (3-nitrophenyl)(phenyl)sulfane, have been used to create transparent polyimides with high refractive indices and good thermomechanical stabilities. This research is significant in materials science, particularly in the development of high-performance polymers (Tapaswi et al., 2015).Novel Synthetic Routes in Organic Chemistry
Research on 3-((trifluoromethyl)thio)benzofurans and benzothiophenes demonstrates novel synthetic routes involving similar compounds. These routes exhibit broad functional group tolerance, highlighting their versatility in organic synthesis (Sheng et al., 2014).Vicarious Nucleophilic Substitution Reactions
Vicarious nucleophilic substitution (VNS) of similar nitro(pentafluorosulfanyl)benzenes has been used to synthesize various indoles and oxindoles, showcasing the application in synthesizing complex organic molecules (Iakobson et al., 2013).Molecular and Spectroscopic Analysis
Quantum mechanical calculations and spectroscopic investigations have been conducted on structurally related compounds. Such studies are crucial for understanding the electronic structure and reactivity of these molecules (Govindasamy & Gunasekaran, 2015).Ionic Liquids in Solvent Extraction
Similar compounds have been studied in the context of using ionic liquids for the separation of aromatic hydrocarbons from alkanes. This research has implications for green chemistry and industrial separation processes (Arce et al., 2007).Electrophilic Trifluoromethylating Agents
Novel electrophilic trifluoromethylating agents, including similar compounds, have been synthesized and used to trifluoromethylate various aromatic rings. This research contributes to the development of new reagents in organic chemistry (Yang et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfanyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHMWOLHGMXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395207 | |
| Record name | 9G-324S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61405-53-6 | |
| Record name | 9G-324S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)
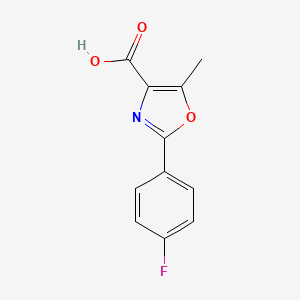


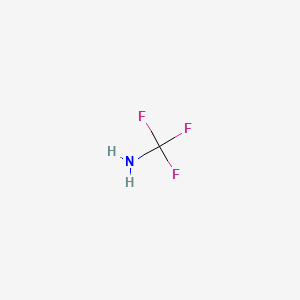
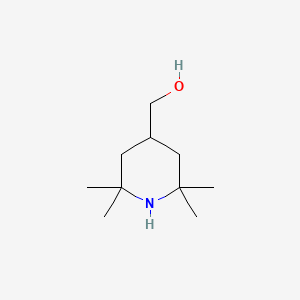
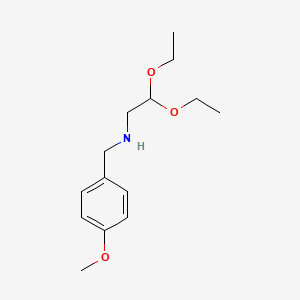

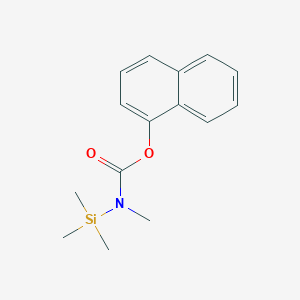
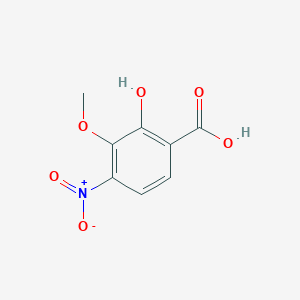
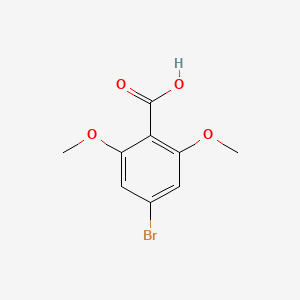
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
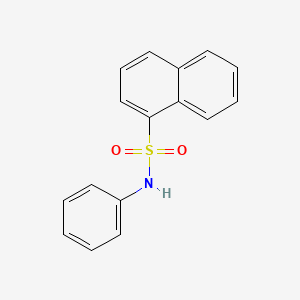
![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)
